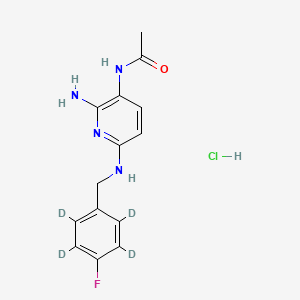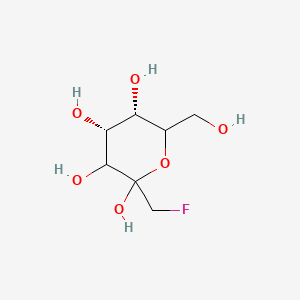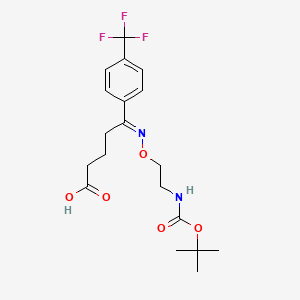
2-Fluoro-5-methoxy-O-methyltyrosine
Overview
Description
2-Fluoro-5-methoxy-O-methyltyrosine, also known as FMeOTyrOMe, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. It is a tyrosine analog that has a fluorine atom and a methoxy group attached to the phenyl ring, along with a methyl group attached to the hydroxyl group. This modification enhances its stability and bioavailability, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Synthesis in siRNA and Antisense Oligonucleotides
A study by Rydzik et al. (2023) highlights the synthesis of 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites and their incorporation into siRNA (small interfering RNA). This synthesis enhances the stability and efficacy of therapeutic siRNAs, offering a novel approach in the realm of gene silencing and potential treatments for various diseases. The study demonstrates efficient gene knockdown in cells, suggesting significant applications in therapeutic gene manipulation (Rydzik, Riether, & Gottschling, 2023).
Development of Nucleosides
Nesnow and Heidelberger (1975) focused on the development of pyridine nucleosides related to 5-fluorocytosine. This work involved the synthesis and structural elucidation of various compounds, contributing to the understanding and potential application of these nucleosides in medicinal chemistry and drug development (Nesnow & Heidelberger, 1975).
Radiopharmaceuticals for Brain Imaging
The synthesis of radioligands for brain imaging has been explored by Vos and Slegers (1994). Their study developed a specific compound potentially useful for imaging the GABA receptor in the brain. This research contributes to advancements in neuroimaging and diagnostics for brain-related disorders (Vos & Slegers, 1994).
Drug Discovery and Development
Research by Grell et al. (1998) on hypoglycemic benzoic acid derivatives, including studies of 2-methoxy and 2-fluoro modifications, contributes to the development of new drugs for the treatment of diabetes and related metabolic disorders. This work provides insights into the structure-activity relationships that are crucial for the design of more effective and safer therapeutic agents (Grell et al., 1998).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-methoxy-O-methyltyrosine is the L-type amino acid transporter 1 (LAT1) . LAT1 is over-expressed on various malignant tumor cells , making it a promising target for therapeutic interventions.
Mode of Action
This compound interacts with LAT1, reducing its interaction with the organic anion transporter 1 (OAT1) . This interaction is crucial as OAT1 is responsible for the high accumulation of the compound in the kidney . By reducing this interaction, the compound can improve its retention in the tumor .
Biochemical Pathways
The compound’s interaction with lat1 suggests it may influence amino acid transport and metabolism, which are critical for tumor growth and survival .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by rapid uptake in tumor and kidneys after injection . The compound peaks at 9-11 min in the tumor and 5-7 min in the kidneys, and then gradually decreases . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of this compound is an increased uptake in tumor cells . This increased uptake is significantly higher in C6 glioma-bearing mice compared to those treated with a similar compound . This suggests that the compound may have a potent anti-tumor effect.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s uptake and biodistribution can be affected by the specific type of tumor cells present
properties
IUPAC Name |
2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOGJHFCUVXMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698500 | |
| Record name | 2-Fluoro-5-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102034-49-1 | |
| Record name | 2-Fluoro-5-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Chloropropyl)-10,11-dihydro-2-formyl-5H-dibenz[b,f]azepine](/img/structure/B565061.png)






![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)



![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)
